molecular formula C17H17BrN2O3 B245052 5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide

5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide

Cat. No. B245052
M. Wt: 377.2 g/mol
InChI Key: GTSVFOSNRQWCFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide, also known as BML-210, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has shown promising results in various studies related to cancer, inflammation, and other diseases.

Scientific Research Applications

5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is cancer, where 5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide has shown promising results in inhibiting the growth and proliferation of cancer cells. Studies have shown that 5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide can induce apoptosis (cell death) in cancer cells by activating the caspase-3 pathway. 5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide has also been studied for its anti-inflammatory properties and has shown potential in treating various inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways in cells. 5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. By inhibiting HDAC activity, 5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide can induce cell death in cancer cells and reduce inflammation in certain diseases.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide has been shown to have various biochemical and physiological effects in cells and animals. Studies have shown that 5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide can induce cell death in cancer cells, reduce inflammation in certain diseases, and modulate the immune response. 5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide has several advantages for use in lab experiments. It is a well-characterized compound with a known synthesis method, making it easy to obtain and study. 5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide has also been shown to have low toxicity in animals, making it a safe compound to use in lab experiments. However, there are also limitations to using 5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide in lab experiments. One of the major limitations is that the compound has poor solubility in water, which can make it difficult to use in certain assays. Additionally, the mechanism of action of 5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the use of 5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide in scientific research. One area of research is the development of 5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide analogs with improved solubility and potency. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by 5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide. This information could lead to the development of more targeted therapies for cancer and other diseases. Additionally, 5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide could be studied in combination with other compounds to determine if it has synergistic effects. Overall, 5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide has shown promising results in various areas of research, and further studies are needed to fully understand its potential applications.
Conclusion:
In conclusion, 5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide, also known as 5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide, is a chemical compound that has shown promising results in various areas of scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the use of 5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide have been discussed in this paper. Further studies are needed to fully understand the potential applications of 5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide in the treatment of cancer, inflammation, and other diseases.

Synthesis Methods

The synthesis of 5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide involves the reaction of 2-methoxy-5-bromo-benzoic acid with thionyl chloride to form 2-methoxy-5-bromo-benzoyl chloride. This intermediate is then reacted with 3-aminobenzoic acid to form the final product, 5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide. The synthesis of this compound has been reported in various scientific journals, and the purity and yield of the product can be optimized by modifying the reaction conditions.

properties

Molecular Formula

C17H17BrN2O3

Molecular Weight

377.2 g/mol

IUPAC Name

5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C17H17BrN2O3/c1-3-16(21)19-12-5-4-6-13(10-12)20-17(22)14-9-11(18)7-8-15(14)23-2/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

GTSVFOSNRQWCFU-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)OC

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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